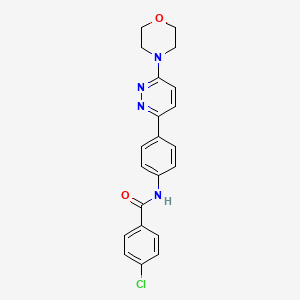
4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also known as JNJ-47965567, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Antidepressant Synthesis
- The compound is utilized in the synthesis of antidepressants like Befol. It's synthesized via the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, serving as a reversible MAO inhibitor, indicating its potential in mental health treatments (Donskaya et al., 2004).
Antitumor Activity
- A related compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has shown antitumor properties. It inhibits the proliferation of cancer cell lines, suggesting the potential of similar compounds in cancer research (Ji et al., 2018).
Anti-Tubercular Properties
- The synthesis of derivatives of similar benzamides has resulted in compounds with promising anti-tubercular activity. This suggests a potential application in treating tuberculosis (Nimbalkar et al., 2018).
Gastrokinetic Agents
- Benzamides, including ones with structures similar to 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, have been studied for gastrokinetic activity. They affect gastric emptying and are potential treatments for related disorders (Kato et al., 1992).
Gefitinib Synthesis
- The compound plays a role in the synthesis of Gefitinib, a drug used in cancer treatment. Its synthesis pathway involves similar benzamides (Jin et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
In the case of anti-tubercular agents, they often inhibit essential biochemical processes in the bacteria, leading to their death .
Biochemical Pathways
In the context of anti-tubercular agents, they often interfere with the synthesis of cell walls or proteins, or the replication of dna, all of which are crucial for the survival and proliferation of the bacteria .
Result of Action
Effective anti-tubercular agents typically result in the death of mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Propriétés
IUPAC Name |
4-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOJULVUKRBADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

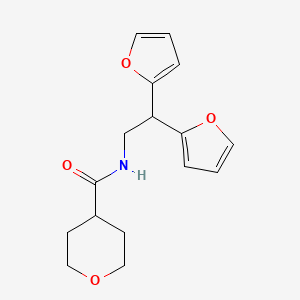
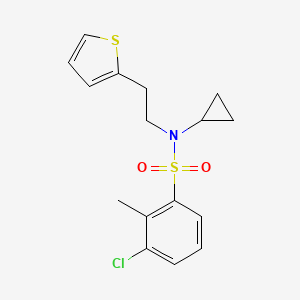
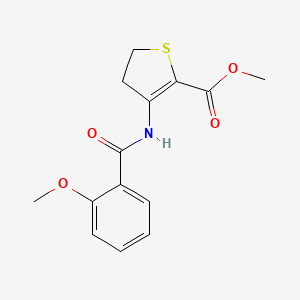

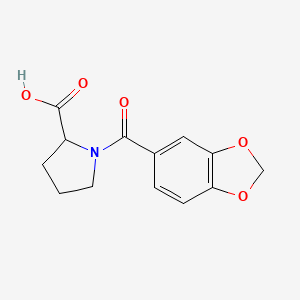
![(2-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2478769.png)
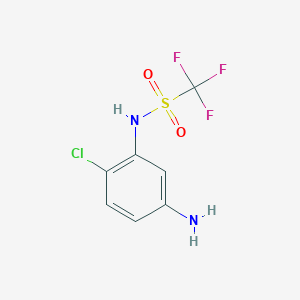
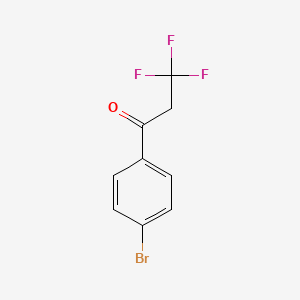
![1-[3-(Pyrazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2478772.png)
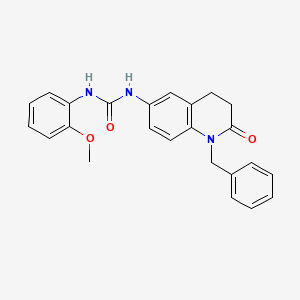
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2478774.png)
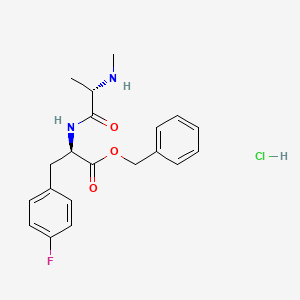
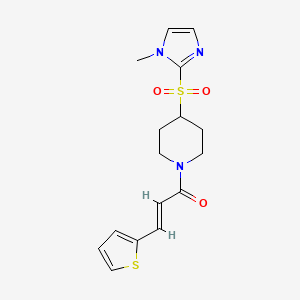
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclopropylacetamide](/img/structure/B2478778.png)